molecular formula C9H18N2 B1453325 9-Methyl-6,9-diazaspiro[4.5]decane CAS No. 933716-21-3

9-Methyl-6,9-diazaspiro[4.5]decane

Cat. No. B1453325
M. Wt: 154.25 g/mol
InChI Key: MTJIOPLJIVEVOW-UHFFFAOYSA-N
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Description

9-Methyl-6,9-diazaspiro[4.5]decane is a chemical compound with the CAS Number: 933716-21-3 . It has a molecular weight of 154.26 . The IUPAC name for this compound is 9-methyl-6,9-diazaspiro[4.5]decane . The compound is liquid in physical form .


Molecular Structure Analysis

The InChI code for 9-Methyl-6,9-diazaspiro[4.5]decane is 1S/C9H18N2/c1-11-7-6-10-9(8-11)4-2-3-5-9/h10H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

9-Methyl-6,9-diazaspiro[4.5]decane is a liquid . Its molecular weight is 154.26 . The InChI code is 1S/C9H18N2/c1-11-7-6-10-9(8-11)4-2-3-5-9/h10H,2-8H2,1H3 .

Scientific Research Applications

Stereochemical Analysis

Stereochemical analysis of spirocyclic compounds, including 1,4-diazaspiro[4.5]decanes, has been conducted through NMR techniques, demonstrating the chair conformation preference and the tautomeric equilibrium between imine–diazolidine forms. This analytical approach aids in understanding the structural characteristics of spirocyclic compounds and their relative stereochemistry, crucial for their potential applications in drug discovery and materials science (Guerrero-Alvarez et al., 2004).

Crystallography and Conformation

The crystal structure of compounds related to 9-Methyl-6,9-diazaspiro[4.5]decane, such as alaptide, reveals two connected rings with specific conformational preferences. These structural insights are pivotal for designing molecules with desired physical and chemical properties for application in pharmaceuticals and material science (Rohlíček et al., 2010).

Synthetic Pathways

The development of efficient synthetic pathways for diazaspirocyclic compounds is essential for their exploration in various scientific fields. A cost-effective three-step synthesis route for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been established, offering a straightforward method to access this class of compounds which can serve as heterocyclic scaffolds with pharmacological interest (Pardali et al., 2021).

Novel Scaffolds for Drug Discovery

The synthesis of novel spiro scaffolds inspired by bioactive natural products, aiming for application in drug discovery, showcases the versatility of diazaspirocyclic structures. These scaffolds, designed for ease of conversion into a lead generation library, underline the potential of 9-Methyl-6,9-diazaspiro[4.5]decane derivatives in medicinal chemistry (Jenkins et al., 2009).

Supramolecular Chemistry

The study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including diazaspiro[4.5]decanes, highlights the impact of molecular structure on crystal and supramolecular architecture. This research provides a foundation for the design of molecular assemblies with specific properties, useful in materials science and nanotechnology (Graus et al., 2010).

properties

IUPAC Name

9-methyl-6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-7-6-10-9(8-11)4-2-3-5-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJIOPLJIVEVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2(C1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-6,9-diazaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-6,9-diazaspiro[4.5]decane
Reactant of Route 2
9-Methyl-6,9-diazaspiro[4.5]decane
Reactant of Route 3
9-Methyl-6,9-diazaspiro[4.5]decane
Reactant of Route 4
9-Methyl-6,9-diazaspiro[4.5]decane
Reactant of Route 5
9-Methyl-6,9-diazaspiro[4.5]decane
Reactant of Route 6
9-Methyl-6,9-diazaspiro[4.5]decane

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